molecular formula C9H5NO4S B14146742 3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one CAS No. 88734-89-8

3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one

Cat. No.: B14146742
CAS No.: 88734-89-8
M. Wt: 223.21 g/mol
InChI Key: CBIHMPQHOJGUKH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one is a chemical compound with the molecular formula C9H5NO4S and a molecular weight of 223.2053 g/mol It is a derivative of benzothiopyran, characterized by the presence of hydroxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one typically involves the nitration of 3-hydroxy-4H-1-benzothiopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-nitro-4H-1-benzothiopyran-4-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88734-89-8

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

IUPAC Name

3-hydroxy-2-nitrothiochromen-4-one

InChI

InChI=1S/C9H5NO4S/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,12H

InChI Key

CBIHMPQHOJGUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)[N+](=O)[O-])O

Origin of Product

United States

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